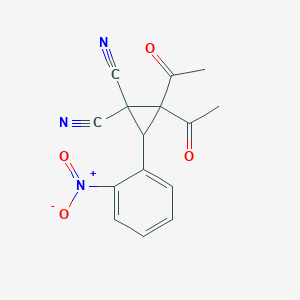![molecular formula C15H13ClF2O4S B3037500 1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol CAS No. 478079-85-5](/img/structure/B3037500.png)
1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol
Descripción general
Descripción
1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol (CFPS) is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated phenol derivative with two chlorine and four fluorine atoms. CFPS has been used to study the mechanism of action and biochemical and physiological effects of various drugs and compounds.
Aplicaciones Científicas De Investigación
Environmental Impact and Detection
- Fluorinated and chlorinated compounds, including various herbicides and industrial chemicals, are widely studied for their environmental persistence and potential toxicological effects. Research into the sorption behavior of phenoxy herbicides and related compounds to soil and organic matter is crucial for understanding their environmental fate and impact (Werner, Garratt, & Pigott, 2012).
- Antibody-based methods, including immunoassays and biosensors, have been developed for detecting and quantifying the presence of such compounds in environmental and food samples, indicating their relevance in monitoring and risk assessment efforts (Fránek & Hruška, 2018).
Biodegradation and Environmental Remediation
- The microbial degradation of polyfluoroalkyl chemicals is a significant area of research, highlighting efforts to understand and mitigate the environmental persistence of these compounds through biological means (Liu & Mejia Avendaño, 2013).
- Studies on the biodegradation pathways and mechanisms of fluorinated alkyl substances provide insights into potential environmental remediation strategies and the challenges posed by the stability of these compounds (Frömel & Knepper, 2010).
Biochemical Interactions and Health Implications
- The interactions of fluorinated and chlorinated compounds with biological systems, including their potential as endocrine disruptors, are critically examined to assess their health implications. This includes studies on bisphenol A and related compounds, which share structural similarities with the chemical (Ribeiro, Ladeira, & Viegas, 2017).
Analytical and Synthetic Applications
- The development of fluorescent chemosensors based on specific structural motifs, such as those found in related fluorinated and chlorinated compounds, showcases the application of these chemicals in analytical chemistry for the detection of various analytes (Roy, 2021).
Propiedades
IUPAC Name |
1-(2-chloro-4-fluorophenoxy)-3-(4-fluorophenyl)sulfonylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2O4S/c16-14-7-11(18)3-6-15(14)22-8-12(19)9-23(20,21)13-4-1-10(17)2-5-13/h1-7,12,19H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWNUCGQPBZEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(COC2=C(C=C(C=C2)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158629 | |
| Record name | 1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol | |
CAS RN |
478079-85-5 | |
| Record name | 1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478079-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3037419.png)
![5-{[2-(4-chloro-3-fluorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3037421.png)
![5-{[2-(4-chloro-3-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3037422.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B3037425.png)
![1-[1-(3-Butenyloxy)-2,2,2-trifluoroethyl]benzene](/img/structure/B3037430.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol](/img/structure/B3037435.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol](/img/structure/B3037436.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol](/img/structure/B3037437.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-{[4-(4-fluorophenyl)piperazino]methyl}-4-piperidinol](/img/structure/B3037438.png)
![4-[(4-Benzylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B3037439.png)
![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B3037440.png)